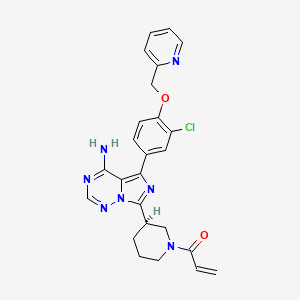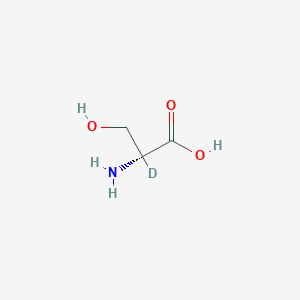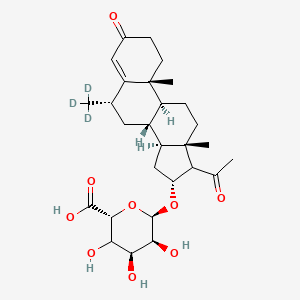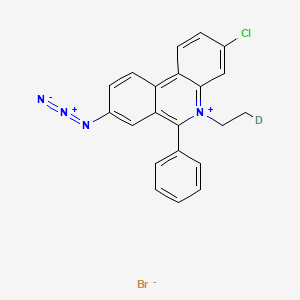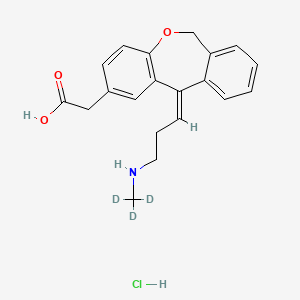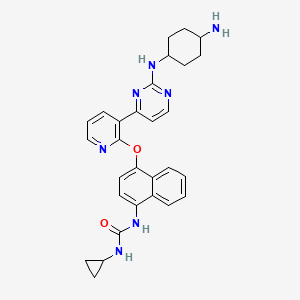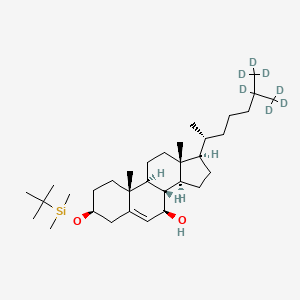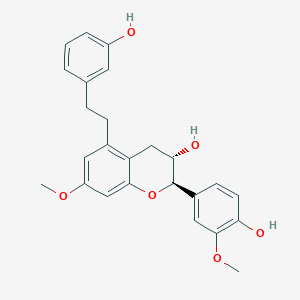
Shanciol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shanciol B is a natural phenanthrene derivative isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This compound is known for its ability to inhibit nitric oxide production and 1,1-diphenyl-2-picrylhydrazil radical scavenging activity. This compound is a microsomal prostaglandin E synthase-1 inhibitor with notable anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Shanciol B typically involves starting from simple chemical precursors and proceeding through a series of steps. The exact synthetic route can vary, but it generally includes reactions such as esterification, cyclization, and oxidation to form the phenanthrene core structure.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources. The compound is isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This method involves solvent extraction, followed by purification processes such as chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Shanciol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenanthrene compounds, each with distinct biological activities .
Scientific Research Applications
Shanciol B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phenanthrene derivatives and their chemical properties.
Biology: Investigated for its role in inhibiting nitric oxide production and radical scavenging activity.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical products
Mechanism of Action
Shanciol B exerts its effects primarily by inhibiting microsomal prostaglandin E synthase-1. This enzyme is involved in the production of prostaglandin E2, a key mediator of inflammation. By inhibiting this enzyme, this compound reduces the production of prostaglandin E2, thereby exerting its anti-inflammatory effects. Additionally, this compound inhibits nitric oxide production, further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Shanciol A: Another phenanthrene derivative with similar biological activities.
Castilliferol: A compound with anti-inflammatory properties and similar structural features.
Aurantiamide Acetate: Known for its anti-inflammatory and radical scavenging activities.
Uniqueness of Shanciol B: this compound stands out due to its potent inhibition of microsomal prostaglandin E synthase-1 and its dual activity in inhibiting nitric oxide production and radical scavenging. This combination of activities makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C25H26O6/c1-29-19-11-16(7-6-15-4-3-5-18(26)10-15)20-14-22(28)25(31-23(20)13-19)17-8-9-21(27)24(12-17)30-2/h3-5,8-13,22,25-28H,6-7,14H2,1-2H3/t22-,25+/m0/s1 |
InChI Key |
ROBJEENLSUOGLU-WIOPSUGQSA-N |
Isomeric SMILES |
COC1=CC(=C2C[C@@H]([C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O |
Canonical SMILES |
COC1=CC(=C2CC(C(OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




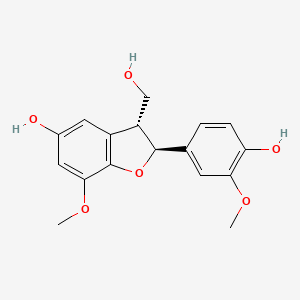

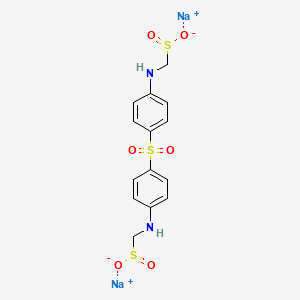
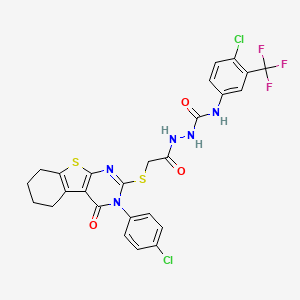
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)
